3-chloro-N,N-dimethylpropanamide

Distillation Purification Boiling Point Identity Testing Positional Isomer Resolution

3-Chloro-N,N-dimethylpropanamide (CAS 17268-49-4; MFCD02973599) is a tertiary γ-chloroamide with molecular formula C₅H₁₀ClNO and molecular weight 135.59 g·mol⁻¹. It belongs to the N,N-disubstituted 3-chloropropionamide class, featuring a terminal chlorine atom on the propanamide backbone and two methyl substituents on the amide nitrogen, producing a bifunctional scaffold that combines an electrophilic alkyl chloride with a hydrogen-bond-accepting tertiary amide.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 17268-49-4
Cat. No. B096768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N,N-dimethylpropanamide
CAS17268-49-4
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCCl
InChIInChI=1S/C5H10ClNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3
InChIKeyOZJYYPUOUHCAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N,N-dimethylpropanamide (CAS 17268-49-4): Structural Identity, Physicochemical Profile, and Procurement Baseline


3-Chloro-N,N-dimethylpropanamide (CAS 17268-49-4; MFCD02973599) is a tertiary γ-chloroamide with molecular formula C₅H₁₀ClNO and molecular weight 135.59 g·mol⁻¹ [1]. It belongs to the N,N-disubstituted 3-chloropropionamide class, featuring a terminal chlorine atom on the propanamide backbone and two methyl substituents on the amide nitrogen, producing a bifunctional scaffold that combines an electrophilic alkyl chloride with a hydrogen-bond-accepting tertiary amide [2]. At ambient conditions the compound is a liquid with density 1.069 g·cm⁻³, normal boiling point 198.6 °C (760 mmHg), and computed XLogP3-AA of 0.2 [1]. Its commercial availability spans multiple global suppliers at purity specifications typically ranging from 95% to 97%, with batch-specific QC documentation including NMR, HPLC, and GC traceable to individual lot numbers [3].

Why 3-Chloro-N,N-dimethylpropanamide (CAS 17268-49-4) Cannot Be Interchanged with Positional Isomers or Halogen Analogs: Physicochemical and Reactivity Divergence


Within the chloro-N,N-dimethylalkanamide family, moving the chlorine substituent by a single carbon position produces a compound with materially different boiling point, conformational flexibility, lipophilicity, and nucleophilic substitution reactivity [1]. The 2-chloro positional isomer (CAS 10397-68-9) places chlorine α to the carbonyl, electronically deactivating it through the electron-withdrawing amide and introducing steric hindrance adjacent to the reaction center; the 4-chloro chain-extended analog (CAS 22813-58-7) adds an extra methylene, shifting LogP upward by 0.4 units and increasing molecular weight by 14 Da [2]. The 3-bromo halogen-exchange analog (CAS 21437-86-5) carries a better leaving group that accelerates SN2 kinetics to a degree that may be undesirable when selective mono-alkylation is required . These are not incremental variations—they determine whether N-alkylation proceeds with the intended regiochemistry, whether the product can be purified by distillation without decomposition, and whether the intermediate partitions correctly in extractive workups. Blind substitution without verifying these properties against process specifications is a documented source of failed scale-up and out-of-specification results.

Quantitative Differentiation Evidence for 3-Chloro-N,N-dimethylpropanamide (CAS 17268-49-4) vs. Closest Analogs


Normal Boiling Point Elevation vs. 2-Chloro Positional Isomer: Purification and Identity Verification

3-Chloro-N,N-dimethylpropanamide exhibits a normal boiling point approximately 18.6 °C higher than its 2-chloro positional isomer (198.6 °C vs. 180.0 °C at 760 mmHg) . This 18.6 °C gap is substantially larger than typical batch-to-batch variability in boiling point measurement (±2–3 °C), enabling unambiguous discrimination between the two isomers by boiling range alone during distillation or identity testing . The higher boiling point of the 3-chloro isomer reflects stronger intermolecular interactions, attributable to the greater spatial separation between the polar amide and the electronegative chlorine, which reduces intramolecular dipole cancellation and allows the amide carbonyl to engage more effectively in intermolecular dipole–dipole contacts [1].

Distillation Purification Boiling Point Identity Testing Positional Isomer Resolution

Conformational Flexibility: Rotatable Bond Count Differential vs. 2-Chloro Isomer

The 3-chloro isomer possesses two freely rotatable bonds (C–C bonds along the propionamide backbone), whereas the 2-chloro positional isomer is constrained to a single rotatable bond [1]. This additional degree of rotational freedom in the 3-chloro compound permits the chloroethyl arm to sample a wider conformational space, as documented by the ABCD proton spin system observed in ¹H NMR conformational analyses of the CH₂–CH₂–CON fragment in 1′-(2-dimethylcarbamoylethyl)-spiroindoline derivatives [2]. The restricted rotational freedom of the 2-chloro isomer arises because the chlorine is directly attached to the same carbon that bears the amide carbonyl, eliminating one rotatable C–C bond and locking the chlorine in a fixed spatial relationship to the amide plane .

Conformational Analysis Molecular Flexibility Structure-Based Drug Design

Lipophilicity Window: LogP Positioning of 3-Chloro Compound Within the Chloroalkyl N,N-Dimethylamide Series

The 3-chloro substitution pattern yields a computed XLogP3-AA of 0.2, which occupies a narrow and distinct lipophilicity window between the 2-chloro isomer (ACD/LogP = −0.17) and the 4-chloro homolog (XLogP3 = 0.6) [1][2]. The bromine analog is more lipophilic still (XLogP3 = 0.4), while the non-halogenated parent N,N-dimethylpropanamide is substantially more polar (LogP ≈ −0.11 to −0.48) . The 3-chloro compound's LogP of 0.2 sits close to the optimal range for passive membrane permeability (LogP 0–3), making it a preferred intermediate when the downstream target must balance aqueous solubility with membrane penetration—a property that cannot be replicated by substituting the more polar 2-chloro or the more lipophilic 4-chloro or 3-bromo analogs .

Lipophilicity Optimization LogP Profiling ADME Property Tuning

Validated Synthetic Utility: Phase-Transfer N-Alkylation of Spiroindolines Producing Conformationally Characterized Adducts

3-Chloro-N,N-dimethylpropanamide has been demonstrated as an effective alkylating agent in the phase-transfer N-alkylation of 2′-substituted spiro[cycloalkane-1,3′-indolines], yielding 1′-(2-dimethylcarbamoylethyl)-spiro derivatives in good yield [1]. The reaction exploits the γ-chloro position to install a dimethylcarbamoylethyl side chain, whose CH₂–CH₂–CON fragment displays a characteristic ABCD ¹H NMR proton system that was fully analyzed to determine conformer populations [1]. This specific transformation cannot be replicated with the 2-chloro isomer, because the 2-chloro compound would append a dimethylcarbamoylmethyl (rather than carbamoylethyl) side chain—a fundamentally different connectivity that alters the spatial relationship between the spiro core and the amide terminus . The 4-chloro homolog would install a dimethylcarbamoylpropyl chain, further extending the linker length beyond the conformationally characterized system [2].

Spiro Compound Synthesis Phase-Transfer Catalysis N-Alkylation Methodology

Synthesis Efficiency: Reported ~94% Yield from 3-Chloropropionyl Chloride Route

The condensation of 3-chloropropionyl chloride with dimethylamine delivers 3-chloro-N,N-dimethylpropanamide in approximately 94% isolated yield, as documented in synthetic methodology summaries . This high-yielding amidation benefits from the reactivity profile of 3-chloropropionyl chloride—a commercially available bifunctional building block that acylates secondary amines efficiently without competing side reactions at the distal chloride [1]. By contrast, synthesis of the 2-chloro isomer from 2-chloropropionyl chloride introduces steric hindrance at the α-position and potential for elimination side products (dehydrohalogenation to acrylamide derivatives) that can erode yield, although a direct comparative yield study under identical conditions was not identified in the available literature .

Synthetic Route Efficiency Process Chemistry Cost of Goods

Density Differential as Rapid Quality-Control Metric vs. Parent Non-Halogenated Amide and 2-Chloro Isomer

The density of 3-chloro-N,N-dimethylpropanamide (1.069 g·cm⁻³) is approximately 14.9% higher than that of the non-halogenated parent N,N-dimethylpropanamide (0.93 g·cm⁻³) and marginally higher than the 2-chloro isomer (1.065 g·cm⁻³) . The 3-Cl vs. 2-Cl density difference (Δ = 0.004 g·cm⁻³) is small but measurable with a calibrated digital density meter (typical accuracy ±0.0001 g·cm⁻³), providing a non-destructive, rapid identity confirmation that distinguishes between positional isomers in received material . The larger density gap versus the non-halogenated parent compound (Δ = 0.139 g·cm⁻³) serves as a sensitive indicator of halogen incorporation; a density value falling near 0.93 g·cm⁻³ would immediately flag incomplete chlorination or mislabeling .

Quality Control Identity Testing Density Specification

Procurement-Driven Application Scenarios for 3-Chloro-N,N-dimethylpropanamide (CAS 17268-49-4) Grounded in Quantitative Differentiation Evidence


Synthesis of Dimethylcarbamoylethyl-Functionalized Spirocyclic and Heterocyclic Libraries

As demonstrated by Benito et al. (1987), 3-chloro-N,N-dimethylpropanamide is the reagent of choice for installing a –CH₂–CH₂–CONMe₂ side chain onto nitrogen nucleophiles via phase-transfer alkylation [1]. The resulting dimethylcarbamoylethyl adducts can be reduced with LiAlH₄ to the corresponding dimethylaminopropyl derivatives—a motif present in numerous CNS-active pharmaceuticals. The 2-chloro isomer cannot generate this two-carbon spacing, and the 4-chloro homolog would produce a three-carbon linker that alters pharmacophore geometry. Procurement of the 3-chloro compound is therefore mandatory when the target product specification calls for a precisely two-carbon amide-tethered side chain.

Medicinal Chemistry Linker Optimization Requiring Defined LogP and Conformational Flexibility

When designing bivalent ligands, PROTACs, or flexible-linker pharmacophores, the 3-chloro compound's XLogP3 of 0.2 and two rotatable bonds offer a discrete property combination—moderate lipophilicity with conformational adaptability—that cannot be matched by the more rigid 2-chloro isomer (1 rotatable bond, LogP −0.17) or the more lipophilic 4-chloro analog (LogP 0.6) [2][3]. The 3-bromo analog's higher LogP (0.4) and enhanced leaving-group reactivity introduce different pharmacokinetic and reactivity profiles. For SAR campaigns requiring systematic variation of linker lipophilicity in ~0.3–0.4 LogP increments, the 3-chloro compound fills a specific gap that procurement of any single alternative would leave vacant.

Process Chemistry Scale-Up Leveraging High-Yield Amidation and Continuous-Flow Precursor Availability

The reported ~94% synthesis yield from 3-chloropropionyl chloride, coupled with the demonstrated atom-economical continuous-flow production of that acid chloride precursor (Movsisyan et al., 2018), makes the 3-chloro compound the most supply-chain-resilient choice among the chloro-N,N-dimethylalkanamide series for pilot-plant and production-scale campaigns [4]. The precursor 3-chloropropionyl chloride is manufactured at industrial scale for adhesives, herbicides, and fungicides, providing multi-supplier sourcing optionality that the 2-chloro and 4-chloro analogs, with their less commoditized precursors, do not offer to the same degree.

Incoming QC and Identity Verification via Boiling Point and Density Specification

The 3-chloro compound's boiling point (198.6 °C at 760 mmHg) and density (1.069 g·cm⁻³) provide two orthogonal, instrumentally simple parameters for incoming material identity verification . The 18.6 °C boiling point elevation versus the 2-chloro isomer enables unambiguous isomer discrimination by distillation range or micro-boiling point determination. Simultaneously, the 0.139 g·cm⁻³ density elevation versus the non-halogenated parent amide provides a rapid binary check for halogen incorporation using a density meter. Procurement specifications that include both a boiling range (195–202 °C at 760 mmHg) and a density range (1.060–1.080 g·cm⁻³ at 20 °C) can effectively rule out shipment of the wrong positional isomer or unreacted precursor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-N,N-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.